1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one
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Overview
Description
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure features a phenyl group attached to a bicyclo[2.2.2]octane ring, which is further connected to an ethanone group.
Preparation Methods
The synthesis of 1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one typically involves several steps. One common method includes the reaction of a bicyclo[2.2.2]octane derivative with a phenyl group under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently .
Chemical Reactions Analysis
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one can be compared with other similar compounds, such as:
4-Phenylbicyclo[2.2.2]octan-1-ol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical properties and reactivity.
1-(Bicyclo[2.2.2]octan-1-yl)ethan-1-one:
Properties
CAS No. |
64872-47-5 |
---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-(4-phenyl-1-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C16H20O/c1-13(17)15-7-10-16(11-8-15,12-9-15)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
InChI Key |
JFPJBNUPCWGLIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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